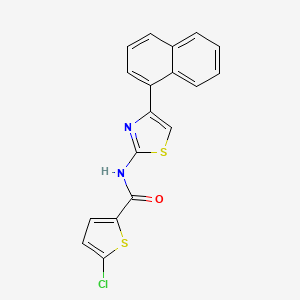

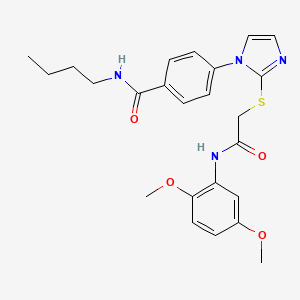

![molecular formula C24H30N4O5S B2942538 Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 301859-31-4](/img/structure/B2942538.png)

Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based compounds have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Molecular Structure Analysis

The mass spectrum of a related compound displayed the molecular ion [M] + at m/z = 461 (6%), corresponding to the molecular formula (C 24 H 31 NO 6 S) .Chemical Reactions Analysis

Enaminones, which are extremely stable species, form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

- A study used Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, as a precursor for synthesizing new heterocycles. These heterocycles displayed potent anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Asem, & Alanzy, 2020).

Antimicrobial and Antiurease Activities

- Research on Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which share a structural component with the target compound, revealed good to moderate antimicrobial activity and significant antiurease activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial and Antioxidant Studies

- A similar compound, Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Anti-Rheumatic Potential

- Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes showed significant antioxidant, analgesic, and anti-rheumatic effects in vivo (Sherif & Hosny, 2014).

Electrochemical and Electrochromic Properties

- Research on donor-acceptor type monomers, related to the target compound, indicated good electrochemical activity and potential for electrochromic applications (Hu et al., 2013).

Mécanisme D'action

Indole derivatives

are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Thiophene derivatives

are essential heterocyclic compounds and show a variety of properties and applications. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on synthesizing new thiophene-containing compounds and studying their biological activity .

Propriétés

IUPAC Name |

ethyl 2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O5S/c1-3-26-11-13-27(14-12-26)18-10-9-16(15-19(18)28(31)32)22(29)25-23-21(24(30)33-4-2)17-7-5-6-8-20(17)34-23/h9-10,15H,3-8,11-14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIZODCOILKURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

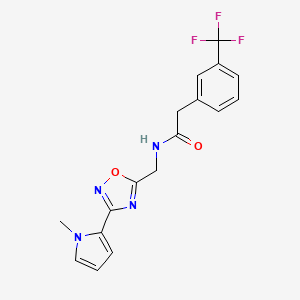

![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2942456.png)

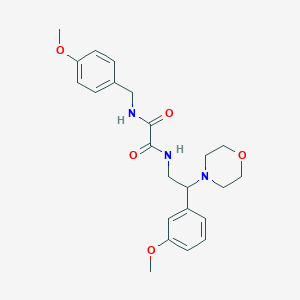

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2942459.png)

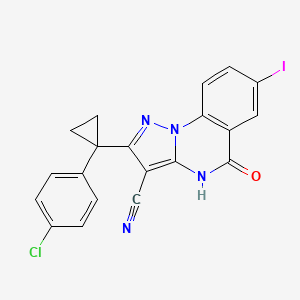

![N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2942467.png)

![3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B2942468.png)

![5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2942473.png)

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2942475.png)

![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2942476.png)